molecular formula C16H10ClF4N3O3S2 B2668952 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 886955-54-0

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No. B2668952
CAS RN: 886955-54-0
M. Wt: 467.84
InChI Key: MMZJYLRNUBVTGQ-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H10ClF4N3O3S2 and its molecular weight is 467.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Research on structurally related compounds has focused on their synthesis and detailed structural analysis. For example, compounds with similar structural motifs have been synthesized and characterized, demonstrating complex intermolecular interactions and 3-D arrays generated via various hydrogen bonds and π-interactions, which are critical for understanding their chemical behavior and potential applications in materials science or as ligands in coordination chemistry (Boechat et al., 2011).

Biological Activities

Several studies have been conducted on the synthesis of related compounds and their evaluation for biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties. For instance, derivatives of structurally similar compounds have shown significant anti-inflammatory activity, highlighting their potential as leads in drug discovery for treating inflammatory diseases (Sunder et al., 2013). Moreover, compounds containing fluorinated [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized and exhibited moderate to good antiproliferative potency against various cancerous cell lines, suggesting their application in developing anticancer drugs (Chowrasia et al., 2017).

Antimicrobial and Antitumor Evaluation

Research into similar compounds has also explored their antimicrobial and antitumor activities. New derivatives have been synthesized, showing promising results in screenings for cytotoxicity against cancer cell lines and antimicrobial activity, indicating the potential for these compounds in medicinal chemistry and as a basis for the development of new therapeutic agents (Hamama et al., 2013).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF4N3O3S2/c17-10-3-1-8(16(19,20)21)5-12(10)22-14(25)7-28-15-23-11-4-2-9(18)6-13(11)29(26,27)24-15/h1-6H,7H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZJYLRNUBVTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

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